N-ethyl-N-methyl-4-oxo-piperidinium
Overview
Description
N-ethyl-N-methyl-4-oxo-piperidinium is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by its stability and solubility in water and organic solvents .
Preparation Methods
The synthesis of N-ethyl-N-methyl-4-oxo-piperidinium can be achieved through various methods. One common approach involves the reaction of 1-ethyl-1-methyl-4-oxopiperidine with hydrogen iodide to form the iodide salt . This reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods often involve optimizing reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis efficiently .
Chemical Reactions Analysis
N-ethyl-N-methyl-4-oxo-piperidinium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce N-ethyl-N-methyl-4-hydroxy-piperidinium .
Scientific Research Applications
N-ethyl-N-methyl-4-oxo-piperidinium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-4-oxo-piperidinium involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound may also act as a ligand, binding to receptors or enzymes and modulating their function .
Comparison with Similar Compounds
N-ethyl-N-methyl-4-oxo-piperidinium can be compared with other piperidine derivatives such as:
N-methyl-4-oxo-piperidinium: Lacks the ethyl group, which may affect its solubility and reactivity.
N-ethyl-4-oxo-piperidinium: Lacks the methyl group, potentially altering its biological activity and chemical properties.
N-ethyl-N-methyl-4-hydroxy-piperidinium: Contains a hydroxyl group instead of a carbonyl group, impacting its chemical behavior and applications.
This compound stands out due to its unique combination of ethyl and methyl groups, which confer specific chemical and biological properties that make it valuable in various research and industrial contexts .
Properties
IUPAC Name |
1-ethyl-1-methylpiperidin-1-ium-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO/c1-3-9(2)6-4-8(10)5-7-9/h3-7H2,1-2H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATQXQCSMWRPEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(=O)CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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